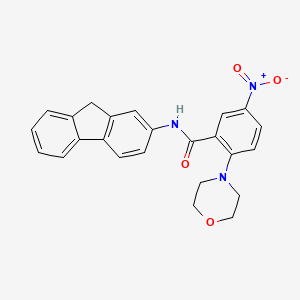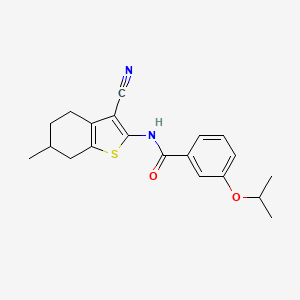
4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-chlorobenzoate
Vue d'ensemble
Description
4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-chlorobenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromenone core with methyl substitutions at positions 4 and 7, and an ester linkage to a 4-chlorobenzoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-chlorobenzoate typically involves the O-acylation reaction of 7-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-chlorobenzoyl chloride. The reaction is carried out in dichloromethane using a slight excess of triethylamine at room temperature (20°C) for one hour. The product is then purified and characterized using various spectroscopic techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification processes to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core.
Substitution: The ester linkage and the aromatic rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or various halogenating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or other reduced forms of the chromenone core.
Applications De Recherche Scientifique
4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Mécanisme D'action
The mechanism of action of 4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-chlorobenzoate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-hydroxy-4-methylcoumarin: Another coumarin derivative with similar biological activities.
4-methylumbelliferone: Known for its use in biochemical assays and as a fluorescent probe.
Warfarin: A well-known anticoagulant that is also a coumarin derivative.
Uniqueness
4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-chlorobenzoate is unique due to its specific substitutions and ester linkage, which confer distinct chemical and biological properties. Its combination of a chromenone core with a 4-chlorobenzoate moiety makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and fluorescent probes.
Propriétés
IUPAC Name |
(4,7-dimethyl-2-oxochromen-5-yl) 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO4/c1-10-7-14-17(11(2)9-16(20)22-14)15(8-10)23-18(21)12-3-5-13(19)6-4-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRONBVCCTJUSSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}carbamothioyl)-2-phenylacetamide](/img/structure/B4218990.png)
![(5-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)ethylamine](/img/structure/B4218995.png)

![6-bromo-N-[3-(1H-imidazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4219004.png)
![2-(4-methylphenoxy)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4219019.png)
![1-(4-Chlorophenyl)-3-[(4-phenoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B4219026.png)
![2-(4-{[(3-hydroxypropyl)amino]methyl}-2-iodo-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B4219029.png)
![N-[(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B4219035.png)

![6-tert-butyl-2-[(4-methoxy-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4219052.png)
![N-(cyclohexylmethyl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4219065.png)

![N-(4-fluorophenyl)-2-{1-(4-fluorophenyl)-2,5-dioxo-3-[2-(2-thienyl)ethyl]-4-imidazolidinyl}acetamide](/img/structure/B4219089.png)

